2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one
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Overview
Description
2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a sulfanyl-substituted hydroxybutynyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst.
Attachment of the Sulfanyl-Substituted Hydroxybutynyl Side Chain: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with 4-hydroxybut-2-yn-1-yl sulfide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxybutynyl side chain can be oxidized to form corresponding carbonyl compounds.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutynyl side chain and the quinazolinone core play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-4-phenylquinazolin-4(3H)-one
- 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one
- 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylpyrimidin-4(3H)-one
Uniqueness
2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one is unique due to the presence of both the quinazolinone core and the hydroxybutynyl side chain
Properties
IUPAC Name |
2-(4-hydroxybut-2-ynylsulfanyl)-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-12-6-7-13-23-18-19-16-11-5-4-10-15(16)17(22)20(18)14-8-2-1-3-9-14/h1-5,8-11,21H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJWIEKOKZDWOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC#CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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